N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide is an N-arylsulfonyl derivative of 2-amino-5-chlorobenzophenone. [] This compound exhibits biological activity and shows potential as an inhibitor of CCR2 and CCR9 receptor functions. [] While its potential in drug development is acknowledged, this report will focus solely on its research applications outside of a drug context.
N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide displays an intramolecular N—H⋯O hydrogen bond between the amide and carbonyl groups in its crystal structure. [] Additionally, both intramolecular and intermolecular face-to-face contacts are formed by the benzoyl and 4-chlorophenyl groups. [] These contacts exhibit a dihedral angle of 10.6° (1) between their mean planes, with centroid–centroid separations of 4.00 (1) Å and 4.25 (1) Å for intra- and intermolecular interactions, respectively. []
The first paper discusses new hybrid compounds that combine 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide, targeting the treatment of Alzheimer’s disease (AD)1. These compounds act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes increases acetylcholine levels, which can ameliorate the symptoms of AD. The lead compound demonstrated potent inhibitory activity and showed potential for blocking AChE-induced β-amyloid aggregation, a hallmark of AD pathology. Molecular docking studies revealed that these conjugates could bind to dual sites in AChE, suggesting a mixed-type reversible inhibition mechanism.
The second paper explores the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which exhibited vasodilatory activity2. These compounds were shown to increase arterial blood flow in dogs, indicating their potential use in treating cardiovascular conditions. The mechanism of action for these derivatives likely involves the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow. The structure-activity relationship studies indicated that modifications to the alkylene group and alkylations at the nonaromatic nitrogens could modulate the potency of these compounds.
The novel hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide described in the first paper have shown promise as multifunctional agents for the treatment of Alzheimer’s disease1. These compounds not only inhibit cholinesterases but also have the potential to modify the disease course by preventing β-amyloid aggregation. The research suggests that these compounds have a favorable ADMET profile, indicating good intestinal absorption and medium blood-brain barrier permeability, which are essential for effective CNS drugs.
The derivatives of 5-isoquinolinesulfonamide have demonstrated significant vasodilatory activity, comparable to that of diltiazem, a clinically used cardiovascular drug2. These findings suggest that such compounds could be developed as new therapeutic agents for the treatment of hypertension and other cardiovascular diseases. The study provides insights into how structural modifications can enhance or reduce the vasodilatory potency, guiding future drug design efforts in this area.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6